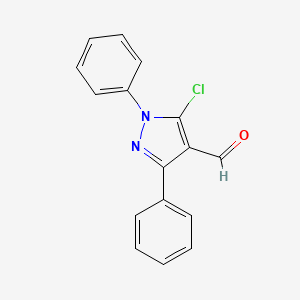

5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-chloro-1,3-diphenylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2O/c17-16-14(11-20)15(12-7-3-1-4-8-12)18-19(16)13-9-5-2-6-10-13/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BORJDGPYDJKXPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=C2C=O)Cl)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40353082 | |

| Record name | 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5499-67-2 | |

| Record name | 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Pyrazole Scaffolds

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide array of biological activities.[1][2][3] Specifically, 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde is a highly valuable synthetic intermediate. The aldehyde functional group at the 4-position serves as a versatile handle for introducing diverse molecular fragments, while the chloro-substituent at the 5-position offers a site for further functionalization, making this molecule a key building block in the synthesis of novel therapeutic agents and agrochemicals.[4][5] Its derivatives have been investigated for applications ranging from anti-inflammatory and analgesic to anticancer agents.[1][2]

This guide provides a comprehensive overview of the most reliable and widely adopted method for the synthesis of this key intermediate: the Vilsmeier-Haack reaction. It will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and offer insights into characterization and troubleshooting.

Overview of the Synthetic Strategy: The Vilsmeier-Haack Reaction

The synthesis of this compound is most efficiently achieved through a two-step process. The first step involves the synthesis of the precursor, 1,3-diphenyl-1H-pyrazol-5-ol (also known as 1,3-diphenyl-2-pyrazolin-5-one). This is typically accomplished by the condensation of ethyl benzoylacetate and phenylhydrazine.[6]

The second and key step is the Vilsmeier-Haack reaction. This reaction employs a specific formylating agent, the Vilsmeier reagent, to introduce a formyl group (-CHO) onto an electron-rich substrate, in this case, the pyrazolone precursor.[7][8][9] The reaction simultaneously achieves chlorination at the 5-position and formylation at the 4-position of the pyrazole ring.

Recommended Synthetic Protocol

This section outlines a detailed, step-by-step procedure for the synthesis of this compound.

Step 1: Synthesis of 1,3-Diphenyl-1H-pyrazol-5-ol

-

To a solution of ethyl benzoylacetate (1.0 eq) in ethanol, add phenylhydrazine (1.0 eq).

-

Reflux the reaction mixture for 1-2 hours.[6]

-

Upon cooling to room temperature, the product, 1,3-diphenyl-1H-pyrazol-5-ol, will precipitate.

-

Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. The product is typically used in the next step without further purification.

Step 2: Vilsmeier-Haack Reaction for this compound

-

In a fume hood, prepare the Vilsmeier reagent by slowly adding phosphoryl chloride (POCl₃, 3.0 eq) to an ice-cooled solution of N,N-dimethylformamide (DMF, 5.0 eq) with stirring. Caution: This reaction is exothermic.

-

Once the Vilsmeier reagent has formed (typically after stirring for 20-30 minutes in the cold), add 1,3-diphenyl-1H-pyrazol-5-ol (1.0 eq) portion-wise, ensuring the temperature remains below 10 °C.

-

After the addition is complete, slowly heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours.[10] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the mixture with a saturated sodium bicarbonate or sodium hydroxide solution until the pH is approximately 7-8.

-

The solid product will precipitate. Collect the crude product by filtration.

-

Purify the product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield this compound as a crystalline solid.

Reagents and Materials

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Hazards |

| Ethyl benzoylacetate | 192.21 | 1.05 | Irritant |

| Phenylhydrazine | 108.14 | 1.098 | Toxic, Carcinogen, Irritant |

| Phosphoryl chloride (POCl₃) | 153.33 | 1.645 | Corrosive, Lachrymator |

| N,N-Dimethylformamide (DMF) | 73.09 | 0.944 | Reproductive Toxin, Irritant |

| Ethanol | 46.07 | 0.789 | Flammable |

Synthetic Workflow Diagram

Caption: Overall workflow for the synthesis of the target compound.

Mechanistic Insights

The Vilsmeier-Haack reaction proceeds through two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution.

-

Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF), a nucleophilic amide, attacks the electrophilic phosphorus atom of phosphoryl chloride (POCl₃). This is followed by the elimination of a dichlorophosphate anion to form the highly electrophilic chloromethyliminium salt, commonly known as the Vilsmeier reagent.[8][11]

-

Electrophilic Aromatic Substitution: The electron-rich 4-position of the 1,3-diphenyl-1H-pyrazol-5-ol tautomer attacks the electrophilic carbon of the Vilsmeier reagent. Subsequent elimination of HCl and hydrolysis of the resulting iminium salt during aqueous work-up yields the final aldehyde product. The hydroxyl group at the 5-position is simultaneously substituted by a chlorine atom from the phosphoryl chloride.

Reaction Mechanism Diagram

Caption: Simplified mechanism of the Vilsmeier-Haack reaction.

Characterization and Quality Control

Proper characterization of the final product is crucial to confirm its identity and purity. The following are typical analytical data for this compound.

| Analysis | Expected Results |

| Appearance | White to pale yellow crystalline solid |

| Melting Point | Specific range (literature value dependent) |

| ¹H NMR | Aromatic protons (multiplets, ~7.2-8.0 ppm), Aldehyde proton (singlet, ~9.8-10.0 ppm) |

| ¹³C NMR | Signals for aromatic carbons, pyrazole ring carbons, and a downfield signal for the aldehyde carbonyl (~185-190 ppm) |

| IR (cm⁻¹) | C=O stretch (aldehyde) ~1670-1690, C-Cl stretch ~700-800 |

| Mass Spec (m/z) | Molecular ion peak corresponding to C₁₆H₁₁ClN₂O (m/z ≈ 282.72)[12] |

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low Yield | Incomplete reaction; impure starting materials; loss during work-up. | Ensure anhydrous conditions; extend reaction time or increase temperature slightly; optimize purification method. |

| Impure Product | Side reactions; incomplete hydrolysis of the iminium intermediate. | Ensure thorough neutralization during work-up; perform multiple recrystallizations; consider column chromatography for purification. |

| Dark-colored Product | Decomposition at high temperatures. | Maintain careful temperature control; consider performing the reaction at a slightly lower temperature for a longer duration. |

Troubleshooting Flowchart

Caption: Decision tree for troubleshooting common synthesis issues.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, is mandatory.

-

Phosphoryl chloride is highly corrosive and reacts violently with water. It should be handled with extreme care.

-

Phenylhydrazine is a suspected carcinogen and is toxic. Avoid inhalation and skin contact.

-

DMF is a reproductive toxin. Handle with care and avoid exposure.

Conclusion

The Vilsmeier-Haack reaction provides a robust and efficient pathway for the synthesis of this compound from readily available starting materials. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and diligent purification and characterization are essential for obtaining a high yield of the pure product. This versatile intermediate continues to be a valuable tool for medicinal chemists and researchers in the development of novel, biologically active compounds.

References

-

Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Vilsmeier-Haack Reaction - Chemistry Steps. (n.d.). Retrieved from [Link]

-

Vilsmeier-Haack reaction - Name-Reaction.com. (n.d.). Retrieved from [Link]

-

Mechanism for a Vilsmeier-Haack reaction. (2021, October 11). YouTube. Retrieved from [Link]

-

Synthesis of Some Pyrazole Derivatives from 5-Chloro- and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. (2020, August 4). Jordan Journal of Chemistry (JJC). Retrieved from [Link]

-

(PDF) Synthesis of Some Pyrazole Derivatives from 5-Chloro- and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes - ResearchGate. (2025). Retrieved from [Link]

-

Current status of pyrazole and its biological activities - PMC. (n.d.). PubMed Central. Retrieved from [Link]

-

3-Phenyl-1H-pyrazole-4-carbaldehyde: Synthesis, Properties, and Applications in Chemical Research - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved from [Link]

-

5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde - PMC. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. (2025). Retrieved from [Link]

-

Pyrazole-4-carbaldehyde derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-one - PMC. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. (2013, October 13). Journal of Pharmaceutical and Scientific Innovation. Retrieved from [Link]

-

Regioselective formylation and chemoselective oxidation of 1, 3, 5-triaryl pyrazoline: Synthesis of 4-(3,5-diaryl-1H-pyrazol-1-yl) benzaldehydes. (n.d.). JOCPR. Retrieved from [Link]

-

A Convenient Approach for the Synthesis of 1,3-Diphenyl-1H-pyrazole-5-carbonitrile. (2025). Retrieved from [Link]

-

Synthesis of pyrazole carbaldehydes. (n.d.). ResearchGate. Retrieved from [Link]

-

Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2025). ResearchGate. Retrieved from [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved from [Link]

-

Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. (n.d.). JOCPR. Retrieved from [Link]

-

Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023, September 5). National Institutes of Health. Retrieved from [Link]

-

One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. (n.d.). ResearchGate. Retrieved from [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.). Retrieved from [Link]

-

Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. (2021, September 7). Letters in Applied NanoBioScience. Retrieved from [Link]

Sources

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Some Pyrazole Derivatives from 5-Chloro- and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]

- 5. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-one - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 9. name-reaction.com [name-reaction.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. jk-sci.com [jk-sci.com]

- 12. This compound CAS#: 5499-67-2 [m.chemicalbook.com]

A Technical Guide to the Structural Elucidation of 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde

Abstract

In the landscape of drug discovery and development, the pyrazole scaffold is a cornerstone, recognized for its wide array of biological activities.[1] The precise characterization of substituted pyrazoles is paramount, as minor structural variations can lead to significant changes in pharmacological profiles. This guide provides an in-depth, technically-focused walkthrough for the structural elucidation of a key synthetic intermediate: 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde (C₁₆H₁₁ClN₂O, MW: 282.72 g/mol ).[2][3] We will detail the strategic synthesis via the Vilsmeier-Haack reaction and the subsequent orthogonal analytical workflow—employing Mass Spectrometry, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—to unequivocally confirm its molecular structure. This document is intended for researchers, scientists, and professionals in drug development who require a robust, validated methodology for characterizing complex heterocyclic compounds.

The Strategic Imperative: Why Unambiguous Elucidation Matters

In medicinal chemistry, structural ambiguity is a critical failure point. An incorrect structural assignment can invalidate biological data, misdirect structure-activity relationship (SAR) studies, and waste significant resources. For a molecule like this compound, which serves as a versatile precursor for more complex derivatives,[4][5] absolute certainty of its constitution—the precise placement of the chloro, phenyl, and carbaldehyde groups on the pyrazole core—is non-negotiable.

Our approach is therefore systematic. We begin by forming a structural hypothesis based on a well-established synthetic reaction. Then, we rigorously test this hypothesis with a suite of spectroscopic techniques, each providing a unique and complementary piece of structural evidence.

Synthesis: The Vilsmeier-Haack Reaction as the Genesis of Structure

The most reliable and common route to synthesize 4-formylpyrazoles is the Vilsmeier-Haack reaction.[6][7][8] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to formylate an activated aromatic or heterocyclic ring.[8]

In our case, the substrate is 1,3-diphenyl-1H-pyrazol-5(4H)-one (also known as Edaravone). The reaction proceeds via electrophilic substitution at the C4 position, followed by chlorination at the C5 position, to yield the target aldehyde.[2][9]

Figure 1: Synthetic pathway for the target compound.

Experimental Protocol: Synthesis

-

Reagent Preparation: In a fume hood, cautiously add phosphorus oxychloride (POCl₃, 1.5-2.0 eq.) dropwise to ice-cold N,N-dimethylformamide (DMF, 5-10 eq.) with constant stirring. Allow the mixture to stir for 20-30 minutes to form the Vilsmeier reagent.

-

Reaction: To the prepared Vilsmeier reagent, add 1,3-diphenyl-1H-pyrazol-5(4H)-one (1.0 eq.) portion-wise, ensuring the temperature does not exceed 10 °C.

-

Heating: Once the addition is complete, heat the reaction mixture to 80-90 °C and maintain for 4-12 hours.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Cool the mixture to room temperature and pour it carefully onto crushed ice.

-

Neutralization: Neutralize the acidic solution by slowly adding a saturated sodium bicarbonate or sodium hydroxide solution until the pH is approximately 7.

-

Isolation: The solid product will precipitate. Filter the solid, wash thoroughly with cold water, and dry under a vacuum.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

The Elucidation Workflow: An Orthogonal Analytical Approach

With the purified compound in hand, we initiate a multi-technique validation process. Each technique provides independent confirmation of a specific structural feature, creating a self-validating system.

Figure 2: The logical workflow for structure elucidation.

Mass Spectrometry: The Molecular Weight Gatekeeper

The first analytical step is to confirm the molecular weight and elemental composition, specifically the presence of chlorine.

Causality: High-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion, allowing for the determination of the molecular formula. Crucially, chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1.[10][11] This results in a characteristic isotopic pattern in the mass spectrum, with a molecular ion peak (M⁺) and a smaller peak at M+2, whose intensity is about one-third of the M⁺ peak.[10][11][12][13] This pattern is a definitive fingerprint for a mono-chlorinated compound.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution into the electrospray ionization (ESI) source of the mass spectrometer at a flow rate of 5-10 µL/min.

-

Acquisition: Acquire the mass spectrum in positive ion mode over a mass range of m/z 100-500.

Expected Data & Interpretation

| Ion | Calculated m/z (C₁₆H₁₁³⁵ClN₂O) | Calculated m/z (C₁₆H₁₁³⁷ClN₂O) | Expected Ratio | Observation |

| [M+H]⁺ | 283.0633 | 285.0603 | ~3:1 | Confirms molecular formula and presence of one chlorine atom. |

The observation of two peaks at m/z 283 and 285 in a roughly 3:1 intensity ratio is strong evidence for the successful synthesis of a compound with the formula C₁₆H₁₁ClN₂O.[10][11]

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is used to identify the key functional groups present in the molecule, providing further validation of the proposed structure.

Causality: Specific covalent bonds vibrate at characteristic frequencies when they absorb infrared radiation. For our target molecule, we expect to see distinct absorption bands for the aldehyde C=O stretch, the aromatic C=C stretches, and the C-Cl bond. The aldehyde functional group has two particularly diagnostic peaks: a strong C=O stretch and a weaker C-H stretch.[14][15]

Experimental Protocol: ATR-IR

-

Sample Preparation: Place a small amount of the solid, dry compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Apply pressure to ensure good contact and record the spectrum, typically from 4000 to 600 cm⁻¹.

Expected Data & Interpretation

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Significance |

| Aldehyde C-H | Stretch | ~2850 and ~2750 cm⁻¹ | Diagnostic for the aldehyde group.[14][16] |

| Carbonyl (C=O) | Stretch | ~1685-1705 cm⁻¹ | Strong, sharp peak. Conjugation to the pyrazole ring lowers the frequency from a typical saturated aldehyde (~1730 cm⁻¹).[14][15][17] |

| Aromatic C=C | Stretch | ~1600, ~1500, ~1450 cm⁻¹ | Confirms the presence of the phenyl rings. |

| Pyrazole C=N | Stretch | ~1550-1590 cm⁻¹ | Confirms the presence of the pyrazole ring. |

| C-Cl | Stretch | ~700-800 cm⁻¹ | Confirms the presence of the chloro substituent. |

The simultaneous presence of a strong carbonyl band around 1690 cm⁻¹ and the two characteristic aldehyde C-H stretches provides unequivocal evidence for the 4-carbaldehyde group.[14][16]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy provides the most detailed structural information, allowing for the mapping of the carbon-hydrogen framework and confirming the connectivity of the atoms.

Causality: NMR exploits the magnetic properties of atomic nuclei. In ¹H NMR, the chemical shift of a proton is determined by its local electronic environment. Protons near electronegative groups (like C=O or Cl) or in aromatic systems are "deshielded" and appear at a higher chemical shift (further downfield). In ¹³C NMR, the chemical shift of each unique carbon atom is measured, providing a carbon "census" of the molecule.

Experimental Protocol: NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum on the same instrument.

Expected Data & Interpretation: ¹H NMR

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Aldehyde (-CHO) | 9.8 - 10.2 | Singlet (s) | 1H | Highly deshielded by the adjacent carbonyl group.[14] |

| Aromatic (Phenyl Rings) | 7.2 - 8.0 | Multiplet (m) | 10H | Protons on the two phenyl rings at the N1 and C3 positions. |

Expected Data & Interpretation: ¹³C NMR

| Carbon | Expected Chemical Shift (δ, ppm) | Rationale |

| Aldehyde (-C HO) | 185 - 195 | The carbonyl carbon is highly deshielded. |

| Pyrazole C3 & C5 | 140 - 155 | Quaternary carbons within the pyrazole ring, attached to nitrogen and/or chlorine. |

| Aromatic (Phenyl Rings) | 120 - 140 | Carbons of the two phenyl rings. |

| Pyrazole C4 | 110 - 120 | Quaternary carbon attached to the aldehyde group. |

The observation of a proton signal downfield around 10 ppm and a carbon signal around 190 ppm is definitive proof of the carbaldehyde moiety. The integration of the aromatic region in the ¹H NMR to 10 protons confirms the presence of two intact phenyl groups. The number of distinct signals in the ¹³C NMR spectrum confirms the overall symmetry and carbon count of the molecule.

Conclusion: A Triangulated Confirmation of Structure

The structural elucidation of this compound is achieved through a logical and self-validating workflow. The Vilsmeier-Haack synthesis provides a strong hypothesis for the molecular structure. This hypothesis is then systematically confirmed by three orthogonal analytical techniques:

-

Mass Spectrometry confirms the correct molecular weight (282.72 g/mol ) and the presence of a single chlorine atom via the characteristic M⁺/M+2 isotopic pattern.

-

IR Spectroscopy identifies the essential functional groups: a conjugated aldehyde (C=O stretch at ~1690 cm⁻¹, C-H stretches at ~2750/2850 cm⁻¹) and aromatic rings.

-

NMR Spectroscopy provides the definitive map, showing the aldehyde proton (~10 ppm), ten aromatic protons, the aldehyde carbon (~190 ppm), and the correct number of distinct aromatic and pyrazole carbons.

The convergence of data from these distinct methods provides an unambiguous and trustworthy confirmation of the target structure, a critical checkpoint for its use in further drug development and chemical synthesis endeavors.

References

-

Ok, S., Şen, E., & Kasımoğulları, R. (2020). 1H and 13C NMR Characterization of Pyrazole Carboxamide Derivatives. ResearchGate. [Link]

-

Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

-

Smith, B. C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. [Link]

-

ResearchGate. (n.d.). Infrared spectrum of starting aromatic aldehyde (Benzaldehyde 1a). [Link]

-

Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide. [Link]

-

ResearchGate. (n.d.). Supplementary Materials The 1H-NMR and 13C-NMR spectra of pyrazole oxime derivatives (9a–9w) were listed below: Figure S1. [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Jordan Journal of Chemistry. (2020). Synthesis of Some Pyrazole Derivatives from 5-Chloro- and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. [Link]

-

Chen, X., et al. (2008). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Synthesis, 2008(21), 3478-3482. [Link]

-

Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer. [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]

-

Farhat, O., et al. (2012). Synthesis of Some Pyrazole Derivatives from 5-Chloro- and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. Jordan Journal of Chemistry, 7(1), 33-42. [Link]

-

ResearchGate. (n.d.). 1H and 13C NMR study of perdeuterated pyrazoles. [Link]

-

Berkeley Learning Hub. (2024). Aldehyde IR Spectroscopy. [Link]

-

ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. [Link]

-

National Institutes of Health. (n.d.). 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. [Link]

-

Tailored Tutors. (2019, November 21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. YouTube. [Link]

-

Pearson+. (n.d.). The molecule that gave the mass spectrum shown here contains a halogen. [Link]

-

Journal of Pharmaceutical and Scientific Innovation. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. [Link]

-

National Institutes of Health. (n.d.). Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. [Link]

-

SAGE Journals. (n.d.). Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. [Link]

-

ResearchGate. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. [Link]

-

International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

-

Semantic Scholar. (n.d.). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. [Link]

-

Letters in Applied NanoBioScience. (2021). Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. This compound CAS#: 5499-67-2 [m.chemicalbook.com]

- 4. Synthesis of Some Pyrazole Derivatives from 5-Chloro- and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ijpcbs.com [ijpcbs.com]

- 9. Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. m.youtube.com [m.youtube.com]

- 13. The molecule that gave the mass spectrum shown here contains a ha... | Study Prep in Pearson+ [pearson.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. spectroscopyonline.com [spectroscopyonline.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. researchgate.net [researchgate.net]

Foreword: The Pyrazole Carbaldehyde Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Physicochemical Properties of Substituted Pyrazole Carbaldehydes

Substituted pyrazole carbaldehydes represent a privileged scaffold in medicinal chemistry. This five-membered heterocyclic core, featuring two adjacent nitrogen atoms and a reactive carbaldehyde group, serves as a versatile building block for a vast array of biologically active molecules.[1][2][3] Their derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antidepressant effects.[4][5][6][7] Understanding and manipulating the physicochemical properties of this scaffold is therefore of paramount importance for researchers, scientists, and drug development professionals.

This guide moves beyond a simple recitation of facts. As a Senior Application Scientist, my objective is to provide a cohesive narrative that explains the causal links between molecular structure, experimental methodology, and the resulting physicochemical profile. We will explore not just what the properties are, but why they are what they are, and how they can be precisely measured and modulated to optimize a compound for therapeutic application. The protocols described herein are designed to be self-validating, providing a robust framework for generating reliable and reproducible data.

Synthetic Pathways: The Genesis of the Scaffold

The foundation of any physicochemical analysis is the molecule itself. The Vilsmeier-Haack reaction is the most prevalent and efficient method for introducing the crucial formyl group onto the pyrazole ring, typically at the C4 position.[1][4][6][8]

Causality of the Vilsmeier-Haack Reaction

This reaction is favored because the pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution. The Vilsmeier reagent (a chloroiminium ion, typically formed from phosphoryl chloride and dimethylformamide) acts as a mild electrophile, which attacks the position of highest electron density on the pyrazole ring. The subsequent hydrolysis of the iminium intermediate yields the desired carbaldehyde. The choice of starting hydrazone and ketone precursors allows for extensive control over the substituents at other positions of the pyrazole ring, directly influencing the final compound's properties.[4][5]

Experimental Protocol: Vilsmeier-Haack Synthesis of a Substituted Pyrazole-4-Carbaldehyde

-

Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents). Cool the flask to 0 °C in an ice bath.

-

Vilsmeier Reagent Formation: Add phosphoryl chloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF with constant stirring. Allow the mixture to stir for 30 minutes at 0 °C to ensure the complete formation of the Vilsmeier reagent.

-

Addition of Hydrazone: Dissolve the appropriate hydrazone precursor (1 equivalent) in a minimum amount of DMF. Add this solution dropwise to the Vilsmeier reagent.

-

Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 60-70 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC).[9] The reaction is typically complete within 4-6 hours.

-

Work-up: Cool the reaction mixture to room temperature and pour it carefully into crushed ice with vigorous stirring.

-

Neutralization & Precipitation: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7. The solid product will precipitate out.

-

Isolation and Purification: Collect the precipitate by filtration, wash thoroughly with cold water, and dry under vacuum. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified substituted pyrazole carbaldehyde.[10]

Structural Elucidation: Confirming Molecular Identity

Unambiguous confirmation of the molecular structure is a non-negotiable prerequisite for any further physicochemical characterization. A multi-technique approach ensures the highest level of confidence.

Diagram: Workflow for Synthesis and Structural Characterization

References

- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Pyrazole-carboxaldehydes as versatile precursors for different pyrazole-substituted heterocyclic systems | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. chemmethod.com [chemmethod.com]

- 5. jpsionline.com [jpsionline.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity – Oriental Journal of Chemistry [orientjchem.org]

- 10. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

Biological potential of pyrazole-4-carbaldehyde derivatives

An In-Depth Technical Guide to the Biological Potential of Pyrazole-4-carbaldehyde Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs.[1][2] Among its many functionalized forms, pyrazole-4-carbaldehyde derivatives have emerged as a particularly versatile and promising class of compounds. The aldehyde group at the 4-position serves as a reactive and adaptable synthetic handle, enabling the creation of vast chemical libraries through various condensation and cyclization reactions.[3][4][5] This strategic functionalization has unlocked a remarkable spectrum of biological activities, positioning these derivatives as lead candidates for antimicrobial, anticancer, anti-inflammatory, and neuroprotective agents.[1][3][6][7] This guide provides a comprehensive exploration of the synthesis, mechanisms of action, and therapeutic potential of pyrazole-4-carbaldehyde derivatives, offering field-proven insights and detailed experimental frameworks for their evaluation.

The Synthetic Keystone: Vilsmeier-Haack Cyclization

The predominant and most efficient method for synthesizing the pyrazole-4-carbaldehyde core is the Vilsmeier-Haack reaction.[3][5][8][9] This reaction is a powerful tool for the formylation of activated aromatic and heterocyclic compounds. In the context of pyrazole synthesis, it ingeniously facilitates a one-pot cyclization and formylation of hydrazones, which are typically pre-formed from the condensation of substituted acetophenones and hydrazides.[5][9]

The causality behind this choice of reaction is its reliability and broad substrate scope. The Vilsmeier reagent, a complex of dimethylformamide (DMF) and phosphoryl chloride (POCl₃), acts as both a cyclizing agent and a formylating agent, directly installing the crucial aldehyde group at the C4 position of the newly formed pyrazole ring.[3][9][10]

Visualizing the Synthesis: General Workflow

Caption: General workflow for the Vilsmeier-Haack synthesis of pyrazole-4-carbaldehyde derivatives.

Experimental Protocol: Synthesis of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde

This protocol is a self-validating system adapted from established methodologies, designed to yield the target compound with high purity.[9]

Objective: To synthesize a representative pyrazole-4-carbaldehyde derivative via Vilsmeier-Haack cyclization of a precursor hydrazone.

Step 1: Synthesis of the Hydrazone Intermediate (N'-(1-phenylethylidene)benzohydrazide)

-

In a 250 mL round-bottom flask, dissolve acetophenone (0.01 mol) and benzohydrazide (0.01 mol) in 50 mL of ethanol.

-

Add 2-3 drops of glacial acetic acid as a catalyst to promote condensation.

-

Reflux the mixture for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

After completion, cool the reaction mixture to room temperature and pour it into crushed ice.

-

Filter the resulting solid precipitate, wash thoroughly with cold water to remove impurities, and dry under vacuum. Recrystallize from ethanol to obtain the pure hydrazone.

Step 2: Vilsmeier-Haack Cyclization and Formylation

-

Prepare the Vilsmeier-Haack reagent in a separate flask under an inert atmosphere (e.g., nitrogen). To 10 mL of anhydrous DMF cooled in an ice bath (0-5°C), slowly add phosphoryl chloride (POCl₃, 0.012 mol) dropwise with constant stirring. Stir for an additional 30 minutes at low temperature.

-

Expert Insight: The pre-formation and cooling of the Vilsmeier reagent are critical to control its reactivity and prevent side reactions. Anhydrous conditions are essential as the reagent is moisture-sensitive.[8]

-

-

Dissolve the hydrazone intermediate from Step 1 (0.004 mol) in the prepared Vilsmeier-Haack reagent.

-

Stir the reaction mixture at 60-65°C for 4-6 hours. Monitor the reaction progress using TLC.

-

Once the reaction is complete, carefully pour the mixture onto a beaker of crushed ice with vigorous stirring. This quenches the reaction and precipitates the product.

-

Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

-

Filter the solid product, wash with water, and dry.

-

Purify the crude product by recrystallization from methanol to yield 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde.

Step 3: Characterization

-

Confirm the structure and purity of the final compound using spectroscopic methods such as FT-IR, ¹H-NMR, and Mass Spectrometry.[3][9]

Broad-Spectrum Antimicrobial Potential

Pyrazole-4-carbaldehyde derivatives have consistently demonstrated significant antimicrobial properties. Their chemical scaffold allows for modifications that can tune their activity against a wide range of pathogens.

-

Antibacterial Activity: Studies have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[6][11] Certain derivatives exhibit potency comparable to or exceeding that of standard antibiotics like ampicillin.[3]

-

Antifungal Activity: Potent inhibitory effects have been observed against pathogenic fungi, including Candida albicans and Aspergillus niger.[6][12]

Structure-Activity Relationship (SAR) Insights: The biological activity is highly dependent on the nature and position of substituents on the pyrazole and associated phenyl rings. For instance, the presence of strong electron-withdrawing groups, such as a nitro group (NO₂), has been shown to enhance both antibacterial and antifungal activities.[11] This is likely due to alterations in the electronic properties and lipophilicity of the molecule, which can improve cell wall penetration and interaction with microbial targets.

Table 1: Antimicrobial Activity of Selected Pyrazole Derivatives

| Compound ID | Test Organism | MIC (μg/mL) | Reference |

| Derivative 3 | Escherichia coli (Gram -) | 0.25 | [12] |

| Derivative 4 | Streptococcus epidermidis (Gram +) | 0.25 | [12] |

| Derivative 2 | Aspergillus niger (Fungus) | 1.0 | [12] |

| Standard (Ciprofloxacin) | E. coli / S. epidermidis | 1.0 / 1.0 | [12] |

| Standard (Clotrimazole) | A. niger | 1.0 | [12] |

Anticancer Activity: Targeting Uncontrolled Proliferation

The fight against cancer has greatly benefited from the structural diversity of pyrazole derivatives, which have been developed as potent inhibitors of key oncogenic pathways.[13][14][15]

Mechanisms of Action: The anticancer effects of pyrazole-4-carbaldehyde derivatives are often multi-faceted, targeting the core machinery of cancer cell growth and survival.

-

Kinase Inhibition: Many derivatives function as potent inhibitors of crucial protein kinases involved in cancer signaling, such as PI3K (Phosphoinositide 3-kinase), CDK2 (Cyclin-dependent kinase 2), EGFR (Epidermal Growth Factor Receptor), and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2).[16] Inhibition of these kinases disrupts downstream signaling cascades that control cell proliferation, survival, and angiogenesis.

-

Microtubule Destabilization: Some compounds have been shown to interfere with tubulin polymerization, a process essential for the formation of the mitotic spindle during cell division.[14] This disruption leads to mitotic arrest and apoptosis in cancer cells.

Visualizing the Mechanism: PI3K Pathway Inhibition

Caption: Simplified PI3K signaling pathway and the inhibitory action of a pyrazole derivative.

Table 2: In Vitro Cytotoxicity of Potent Pyrazole Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (μM) | Mechanism/Target | Reference |

| Compound 43 | MCF-7 (Breast) | 0.25 | PI3K Inhibitor | [16] |

| Compound 33 | HCT116 (Colon) | < 23.7 | CDK2 Inhibitor | [16] |

| Compound 34 | HepG2 (Liver) | < 23.7 | CDK2 Inhibitor | [16] |

| Compound 54 | HepG2 (Liver) | 13.85 | EGFR/VEGFR-2 Inhibitor | [16] |

| Doxorubicin (Std.) | MCF-7 (Breast) | 0.95 | Topoisomerase II Inhibitor | [16] |

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

This protocol provides a robust method for quantifying the cytotoxic effect of a compound on cancer cell lines.[13]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a pyrazole derivative against a selected cancer cell line.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrazole test compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and an untreated control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

Expert Insight: The incubation time is critical and should be optimized based on the doubling time of the specific cell line being used.

-

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). Add 20 µL of the MTT stock solution to each well and incubate for 3-4 hours.

-

Formazan Solubilization: During incubation, living cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals. Carefully remove the medium from each well and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage viability against the compound concentration (on a log scale) and determine the IC₅₀ value using non-linear regression analysis.

Anti-inflammatory and Neuroprotective Efficacy

Chronic inflammation is a driver of numerous diseases, from arthritis to neurodegeneration.[17][18] Pyrazole derivatives, most famously represented by the COX-2 inhibitor Celecoxib, are at the forefront of developing safer and more effective anti-inflammatory drugs.[17]

Mechanisms of Action:

-

COX-2 Inhibition: Many derivatives are designed to selectively inhibit the COX-2 enzyme, which is upregulated at sites of inflammation and is responsible for producing prostaglandins that mediate pain and swelling.[17][19] This selectivity helps to spare the COX-1 enzyme, which has a protective role in the gastric mucosa, thereby reducing the gastrointestinal side effects associated with traditional NSAIDs.[17]

-

Cytokine Modulation: These compounds can suppress the expression and release of key pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), which are central mediators of the inflammatory cascade.[17][20]

-

Neuroprotection: In the context of the central nervous system, pyrazole derivatives exhibit neuroprotective effects by mitigating neuroinflammation.[20][21] They can suppress the activation of microglial cells and regulate inflammatory pathways like NF-κB, which are implicated in the secondary damage following injuries like spinal cord injury (SCI).[20][21][22] Some derivatives have shown superior potency in suppressing IL-6 compared to standard drugs like dexamethasone.[20][21]

Visualizing the Workflow: Carrageenan-Induced Paw Edema Assay

Caption: Workflow for the in vivo carrageenan-induced paw edema model for anti-inflammatory screening.

Conclusion and Future Perspectives

The pyrazole-4-carbaldehyde scaffold is unequivocally a privileged structure in modern drug discovery. Its synthetic tractability via the Vilsmeier-Haack reaction provides a robust platform for generating extensive libraries of derivatives with diverse and potent biological activities. The research highlighted in this guide demonstrates their significant potential as antimicrobial, anticancer, anti-inflammatory, and neuroprotective agents.

The future of research in this area is bright and will likely focus on several key areas:

-

Multi-Target Agents: Designing single molecules that can inhibit multiple targets simultaneously (e.g., dual COX/5-LOX inhibitors) could offer broader therapeutic efficacy and overcome resistance mechanisms.[17]

-

Optimized SAR: Further exploration of structure-activity relationships will continue to refine the scaffold, enhancing potency against specific targets while minimizing off-target effects and improving ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[15]

-

Novel Therapeutic Applications: While the current applications are promising, the versatility of the pyrazole core suggests that new derivatives could be effective against other diseases, including viral infections and metabolic disorders.[15]

By integrating rational design, robust synthetic chemistry, and comprehensive biological evaluation, researchers can continue to unlock the full therapeutic potential of pyrazole-4-carbaldehyde derivatives, paving the way for the next generation of innovative medicines.

References

-

Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. [Link]

-

Pyrazole-4-carbaldehyde derivatives. ResearchGate. [Link]

-

Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. National Institutes of Health (NIH). [Link]

-

SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. Semantic Scholar. [Link]

-

Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and its Schiff`s Bases. STM Journals. [Link]

-

Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. MDPI. [Link]

-

Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. rj-pt.com. [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. National Institutes of Health (NIH). [Link]

-

Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. Biointerface Research in Applied Chemistry. [Link]

-

Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. [Link]

-

Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation. [Link]

-

Current status of pyrazole and its biological activities. National Institutes of Health (NIH). [Link]

-

Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives. Asian Journal of Chemistry. [Link]

-

Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences. [Link]

-

Overview on Biological Activities of Pyrazole Derivatives. ResearchGate. [Link]

-

Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. PubMed. [Link]

-

From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Prime Scholars. [Link]

-

A review of recent advances in anticancer activity and SAR of pyrazole derivatives. PubMed. [Link]

-

Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. National Institutes of Health (NIH). [Link]

-

Pyrazole as an anti-inflammatory scaffold. International journal of health sciences. [Link]

-

Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKAT USA, Inc. [Link]

-

Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. MDPI. [Link]

-

Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives. PubMed. [Link]

-

Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. National Institutes of Health (NIH). [Link]

-

New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. National Institutes of Health (NIH). [Link]

-

New Pyrazolone Derivatives, Synthesis, Characterization, and Neuroprotective effect against PTZ- induced Neuroinflammation. ResearchGate. [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

Sources

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemmethod.com [chemmethod.com]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. jpsionline.com [jpsionline.com]

- 11. mdpi.com [mdpi.com]

- 12. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. asianpubs.org [asianpubs.org]

- 14. ijpsjournal.com [ijpsjournal.com]

- 15. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ijpsjournal.com [ijpsjournal.com]

- 18. sciencescholar.us [sciencescholar.us]

- 19. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Data of 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for the synthetic heterocyclic compound 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde. This molecule is of significant interest in medicinal chemistry and drug development due to its pyrazole core, a scaffold found in numerous pharmaceuticals. Understanding its structural and electronic properties through spectroscopic analysis is crucial for its application in the synthesis of novel therapeutic agents.

Introduction: The Significance of Pyrazole Derivatives

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of a wide range of drugs with diverse therapeutic activities, including anti-inflammatory, analgesic, and antimicrobial properties. The functionalization of the pyrazole ring, such as the introduction of a carbaldehyde group and halogen atoms, provides valuable handles for further chemical modifications, enabling the synthesis of complex molecular architectures with tailored biological activities. This compound serves as a key intermediate in the synthesis of various bioactive molecules.[1][2]

Synthesis of this compound

The primary synthetic route to this compound is the Vilsmeier-Haack reaction.[3][4] This reaction is a versatile method for the formylation of electron-rich aromatic and heterocyclic compounds.

Experimental Protocol: Vilsmeier-Haack Reaction

The synthesis involves the reaction of a suitable precursor, 1,3-diphenyl-5-pyrazolone, with the Vilsmeier reagent, which is typically prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Step-by-Step Methodology:

-

Vilsmeier Reagent Formation: In a cooled, dry reaction vessel, slowly add phosphorus oxychloride to N,N-dimethylformamide with constant stirring. This exothermic reaction forms the electrophilic chloromethyleniminium salt (Vilsmeier reagent). The temperature should be maintained at 0-5 °C during this step to control the reaction rate and prevent side reactions.

-

Formylation: To the freshly prepared Vilsmeier reagent, add 1,3-diphenyl-5-pyrazolone portion-wise while maintaining a low temperature.

-

Reaction Progression: After the addition is complete, the reaction mixture is typically heated to around 60-80 °C for several hours to drive the formylation and subsequent chlorination to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is carefully poured onto crushed ice, leading to the hydrolysis of any remaining Vilsmeier reagent and the precipitation of the crude product.

-

Purification: The crude solid is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Causality Behind Experimental Choices:

-

The use of an excess of the Vilsmeier reagent ensures the complete conversion of the starting material.

-

The initial cooling during the reagent formation and substrate addition is crucial to control the highly exothermic nature of the reaction.

-

The subsequent heating provides the necessary activation energy for the electrophilic substitution to occur on the pyrazole ring.

-

Pouring the reaction mixture into ice water serves to both quench the reaction and facilitate the precipitation of the organic product, which is sparingly soluble in water.

Diagram of the Vilsmeier-Haack Reaction Workflow:

Caption: Workflow for the synthesis of this compound.

Spectroscopic Data and Interpretation

The structural elucidation of this compound is achieved through a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various bonds within its structure.

| Functional Group | **Characteristic Absorption (cm⁻¹) ** | Interpretation |

| C-H (Aromatic) | 3100-3000 | Stretching vibrations of the C-H bonds on the phenyl rings. |

| C=O (Aldehyde) | ~1685-1670 | Stretching vibration of the carbonyl group. The lower frequency is due to conjugation with the pyrazole ring. |

| C=N (Pyrazole Ring) | ~1600-1580 | Stretching vibration of the carbon-nitrogen double bond within the pyrazole ring. |

| C=C (Aromatic) | ~1500 and 1450 | Stretching vibrations of the carbon-carbon double bonds in the phenyl rings. |

| C-Cl | ~800-600 | Stretching vibration of the carbon-chlorine bond. |

Expert Insight: The position of the carbonyl (C=O) stretching frequency is particularly informative. In an unconjugated aldehyde, this band typically appears around 1725 cm⁻¹. The observed shift to a lower wavenumber in this molecule provides strong evidence for the electronic interaction between the aldehyde group and the pyrazole ring system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum will show distinct signals for the protons in different chemical environments.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Interpretation |

| Aldehydic Proton (-CHO) | 9.8 - 10.2 | Singlet (s) | The downfield shift is characteristic of a proton attached to a carbonyl carbon. |

| Aromatic Protons (Phenyl Rings) | 7.2 - 8.0 | Multiplet (m) | The complex multiplet arises from the overlapping signals of the ten protons on the two phenyl rings. |

Expert Insight: The absence of a signal for a proton at the 4-position of the pyrazole ring is a key indicator that the formylation has occurred at this position. The integration of the aromatic region should correspond to ten protons.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

| Carbon | Chemical Shift (δ, ppm) | Interpretation |

| Carbonyl Carbon (-CHO) | ~185-195 | The characteristic downfield shift for a carbonyl carbon in an aldehyde. |

| Pyrazole Ring Carbons (C3, C4, C5) | ~110-155 | The exact shifts depend on the substitution pattern. C5, bearing the chlorine atom, will be significantly affected. C4, attached to the aldehyde, will also have a distinct chemical shift. |

| Phenyl Ring Carbons | ~120-140 | Signals corresponding to the carbons of the two phenyl rings. The ipso-carbons (attached to the pyrazole ring) will have different shifts from the other aromatic carbons. |

Diagram of the NMR Analysis Workflow:

Caption: Workflow for the NMR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₆H₁₁ClN₂O), the expected molecular weight is approximately 282.72 g/mol .

Expected Observations:

-

Molecular Ion Peak (M⁺): A prominent peak at m/z 282, corresponding to the intact molecule. Due to the presence of chlorine, there will be an isotopic peak at m/z 284 (M+2) with an intensity of about one-third of the M⁺ peak, which is characteristic of a molecule containing one chlorine atom.

-

Major Fragmentation Pathways:

-

Loss of the aldehyde group (-CHO), resulting in a fragment at m/z 253.

-

Loss of a chlorine atom (-Cl), leading to a fragment at m/z 247.

-

Fragmentation of the phenyl rings, giving rise to characteristic peaks at m/z 77 (C₆H₅⁺).

-

Trustworthiness of Data: The combination of the molecular ion peak with the characteristic isotopic pattern for chlorine provides a high degree of confidence in the elemental composition of the molecule.

Conclusion

The spectroscopic data for this compound, obtained through IR, ¹H NMR, ¹³C NMR, and mass spectrometry, provides a detailed and consistent picture of its molecular structure. This information is fundamental for its use as a building block in the synthesis of more complex molecules with potential therapeutic applications. The synthetic protocol via the Vilsmeier-Haack reaction is a reliable method for its preparation, and the spectroscopic techniques described herein are essential for confirming its identity and purity.

References

- Farhat, M. F., Abraheem, M. S., Munayr, M. S., Elnami, S. K., Dwaya, N. A., & Darwish, M. O. (2020). Synthesis of Some Pyrazole Derivatives from 5-Chloro- and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. Jordan Journal of Chemistry, 15(1), 33-42.

-

ResearchGate. (2020). Synthesis of Some Pyrazole Derivatives from 5-Chloro- and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. Retrieved from [Link]

-

Jordan Journal of Chemistry. (2020). Synthesis of Some Pyrazole Derivatives from 5-Chloro- and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. Retrieved from [Link]

-

MDPI. (n.d.). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. Retrieved from [Link]

-

Atmiya University. (n.d.). Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

-

Jordan Journal of Chemistry. (2020). ARTICLE. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Some Pyrazole Derivatives from 5-Chloro- and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]

An In-Depth Technical Guide to the Reactivity of the Aldehyde Group in Pyrazole Scaffolds

<

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and metabolic stability. When functionalized with an aldehyde group, the pyrazole scaffold transforms into a versatile synthon, opening a vast landscape of chemical transformations. This guide provides an in-depth exploration of the reactivity of pyrazole aldehydes, grounded in mechanistic principles and supported by field-proven experimental protocols. We will dissect the electronic influence of the pyrazole ring, detail key reaction classes from condensation to oxidation-reduction, and present practical methodologies for researchers in drug discovery and chemical synthesis.

Introduction: The Pyrazole Aldehyde as a Versatile Synthetic Hub

Pyrazole derivatives are prevalent in numerous FDA-approved drugs, highlighting their significance as "privileged structures" in pharmacology.[1] The introduction of a formyl (-CHO) group onto this scaffold creates a powerful electrophilic center, enabling a diverse array of subsequent chemical modifications. Understanding the nuanced reactivity of this aldehyde is paramount for its effective utilization. This guide will move beyond simple reaction lists to explain the causality behind the observed reactivity and provide actionable protocols for laboratory application.

Electronic Landscape: How the Pyrazole Ring Modulates Aldehyde Reactivity

The pyrazole ring is an aromatic, π-excessive heterocycle with two adjacent nitrogen atoms.[2] Its electronic character significantly impacts the reactivity of an attached aldehyde group.

-

Inductive and Resonance Effects: The nitrogen atoms exert a strong electron-withdrawing inductive effect (-I), which is somewhat counteracted by a resonance-donating effect (+R).[3] Overall, the pyrazole ring tends to decrease the electron density at the attached carbon positions (C3, C4, and C5).[4]

-

Enhanced Electrophilicity: This net electron-withdrawing nature enhances the electrophilicity of the aldehyde's carbonyl carbon. The partial positive charge (δ+) on this carbon is intensified, making it a more attractive target for nucleophiles compared to a simple benzaldehyde.

-

Positional Influence: The position of the aldehyde on the ring (C3, C4, or C5) and the nature of other substituents can further tune this reactivity. Electrophilic substitution, such as Vilsmeier-Haack formylation, typically occurs at the C4 position due to it having the highest electron density in the unsubstituted ring.[3][5]

This enhanced electrophilicity is the fundamental reason why pyrazole aldehydes are excellent substrates for a wide range of chemical transformations.

Caption: Electronic influence of the pyrazole ring on the aldehyde group.

Key Reaction Classes and Methodologies

The enhanced electrophilicity of pyrazole aldehydes makes them amenable to a variety of synthetic transformations. This section details the most critical reaction classes, providing both mechanistic context and validated experimental protocols.

Synthesis of Pyrazole Aldehydes: The Vilsmeier-Haack Reaction

A primary route to synthesizing pyrazole aldehydes is the Vilsmeier-Haack reaction.[6][7] This reaction formylates electron-rich aromatic rings using a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF).[8]

Mechanism Insight: The reaction proceeds via the formation of a highly electrophilic chloromethyleniminium salt (the Vilsmeier reagent). The electron-rich C4 position of the pyrazole ring attacks this electrophile, leading to an intermediate that, upon hydrolysis, yields the desired aldehyde.[8]

Protocol 3.1: Vilsmeier-Haack Synthesis of 3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehyde [9]

-

Reagent Preparation: In a flask cooled to 0 °C, slowly add phosphorus oxychloride (POCl₃, 3.0 equiv.) to N,N-dimethylformamide (DMF, 10.0 equiv.) with stirring. Allow the mixture to stir for 30 minutes at 0 °C to form the Vilsmeier reagent.

-

Reaction: To the prepared reagent, add the appropriate hydrazone precursor (e.g., acetophenone phenylhydrazone, 1.0 equiv.) portion-wise, ensuring the temperature remains below 10 °C.

-

Heating: After the addition is complete, heat the reaction mixture to 70-80 °C and maintain for 2-3 hours, monitoring progress by Thin Layer Chromatography (TLC).[8]

-

Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate (NaHCO₃) solution until a precipitate forms.

-

Isolation: Filter the solid product, wash thoroughly with cold water, and dry under vacuum. Recrystallize from ethanol to obtain the purified pyrazole-4-carbaldehyde.

Condensation Reactions: Gateway to Schiff Bases and Knoevenagel Products

Condensation reactions are among the most powerful applications of pyrazole aldehydes, providing access to a vast array of complex molecules, particularly Schiff bases and products from Knoevenagel condensations.

The reaction of a pyrazole aldehyde with a primary amine yields a Schiff base (or imine), a key structural motif in medicinal chemistry for its antibacterial, antifungal, and anticancer properties.[10][11]

Causality: The reaction is typically catalyzed by a trace amount of acid, which protonates the aldehyde's carbonyl oxygen, further increasing its electrophilicity and facilitating the nucleophilic attack by the amine. The subsequent dehydration step is the driving force for the reaction.

Protocol 3.2: Synthesis of a Pyrazole-Tethered Schiff Base [12]

-

Solubilization: Dissolve the starting 3-(4-substituted-phenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde (1.0 mmol) in hot ethanol (15 mL).

-

Catalyst Addition: Add a catalytic amount of glacial acetic acid (0.1 mL) to the solution.

-

Amine Addition: Add the desired substituted aniline (1.0 mmol) to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction's completion via TLC.

-

Isolation: Upon completion, cool the mixture to room temperature. The Schiff base product will precipitate out of the solution.

-

Purification: Filter the solid, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the pure product.

The Knoevenagel condensation involves the reaction of the pyrazole aldehyde with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) in the presence of a weak base. This reaction is fundamental for creating carbon-carbon double bonds and synthesizing highly functionalized molecules.[13]

Mechanism Insight: A basic catalyst (like ammonium carbonate or piperidine) deprotonates the active methylene compound to generate a potent carbon nucleophile (a carbanion).[14] This carbanion then attacks the electrophilic carbonyl carbon of the pyrazole aldehyde. The resulting intermediate readily undergoes dehydration to yield the final α,β-unsaturated product.[13]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 4. An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties | MDPI [mdpi.com]

- 5. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper( ii ) complexes as potential therapeutics - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06008G [pubs.rsc.org]

- 10. Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors with Immunomodulatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. asianpubs.org [asianpubs.org]

- 13. Knoevenagel Condensation [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

The Ascendant Trajectory of 1,3-Diphenyl-1H-Pyrazole Derivatives in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold of 1,3-Diphenyl-1H-Pyrazole

The 1,3-diphenyl-1H-pyrazole core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its remarkable versatility and broad spectrum of pharmacological activities.[1][2] This five-membered aromatic ring system, featuring two adjacent nitrogen atoms and substituted with phenyl groups at the 1 and 3 positions, serves as a "privileged structure." This term denotes a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby exhibiting a wide array of biological effects. The structural rigidity of the pyrazole ring, combined with the diverse substitution patterns possible on the appended phenyl rings, allows for the fine-tuning of physicochemical properties and biological activity, making it an attractive starting point for the design of novel therapeutic agents.[2][3]

Derivatives of this scaffold have demonstrated potent anticancer, anti-inflammatory, antimicrobial, and a host of other pharmacological properties.[4][5][6] The ease of their synthesis and the potential for chemical modification have further fueled research into their therapeutic applications.[1] This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of 1,3-diphenyl-1H-pyrazole derivatives, offering valuable insights for researchers and drug development professionals in the field.

Synthetic Strategies for 1,3-Diphenyl-1H-Pyrazole Derivatives

The synthesis of the 1,3-diphenyl-1H-pyrazole core and its derivatives is typically achieved through well-established condensation reactions. The most common and versatile approach involves the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with phenylhydrazine.[1] Variations of this method allow for the introduction of diverse substituents on the pyrazole ring and the flanking phenyl groups.

General Synthetic Protocol: Condensation of 1,3-Diketones with Phenylhydrazine

A foundational method for the synthesis of 1,3-diphenyl-1H-pyrazole derivatives involves the cyclocondensation of a 1,3-diphenyl-1,3-propanedione with phenylhydrazine. This reaction proceeds via a nucleophilic attack of the hydrazine on one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.

Experimental Protocol: Synthesis of a Generic 1,3-Diphenyl-1H-pyrazole Derivative

-

Reaction Setup: To a solution of 1,3-diphenyl-1,3-propanedione (1 mmol) in a suitable solvent such as ethanol or glacial acetic acid (10-20 mL), add phenylhydrazine (1.1 mmol).

-

Reaction Conditions: The reaction mixture is typically refluxed for a period ranging from 2 to 8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

-

Purification: The crude product is then washed with a cold solvent (e.g., ethanol) and can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford the pure 1,3-diphenyl-1H-pyrazole derivative.

Caption: General workflow for the synthesis of 1,3-diphenyl-1H-pyrazole derivatives.

Anticancer Activity: A Multifaceted Approach to Tumor Suppression

A significant body of research has highlighted the potent anticancer activities of 1,3-diphenyl-1H-pyrazole derivatives against a range of human cancer cell lines.[5][7][8] These compounds exert their antiproliferative effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in tumor progression.

Mechanism of Action in Cancer

Several studies have elucidated the molecular mechanisms underlying the anticancer effects of these derivatives. A common mechanism involves the induction of apoptosis, or programmed cell death. For instance, certain 1,3-diphenyl-1H-pyrazole derivatives have been shown to induce apoptosis in breast cancer (MCF-7) cells by causing a collapse of the mitochondrial membrane potential and increasing the levels of reactive oxygen species (ROS).[7]

Furthermore, these compounds can arrest the cell cycle at different phases. Some derivatives have been observed to cause cell cycle arrest in the G1 phase in MCF-7 cells by downregulating cyclin D2 and CDK2.[7] Another study reported that a pyrazole derivative delayed the cell cycle at the G1 phase in 4T1 breast cancer cells.[9]

Experimental Protocol: Evaluation of Anticancer Activity using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

-

Cell Seeding: Cancer cells (e.g., MCF-7, A549, HeLa) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[10]

-